Inhibitory Kinetics: GSK-5503A vs. La³⁺ vs. Synta-66
GSK-5503A exhibits a significantly slower rate of current inhibition compared to the classical pore blocker La³⁺ and the CRAC inhibitor Synta-66. The half-maximal inhibition time (t₁/₂) for GSK-5503A is in the range of 75–100 seconds at 10 µM, whereas La³⁺ achieves half-maximal block more rapidly [1]. This kinetic difference is critical for experimental protocols requiring precise temporal control of SOCE inhibition.
| Evidence Dimension | Half-maximal inhibition time (t₁/₂) |
|---|---|
| Target Compound Data | 75–100 s (at 10 µM) |
| Comparator Or Baseline | La³⁺ (faster, exact value not reported); Synta-66 (faster, exact value not reported) |
| Quantified Difference | GSK-5503A inhibits at a substantially slower rate than La³⁺ and Synta-66 |
| Conditions | HEK293 cells co-expressing CFP-STIM1 and YFP-Orai1; whole-cell patch-clamp at −74 mV |
Why This Matters
The slow onset kinetics of GSK-5503A enable discrimination of acute versus sustained SOCE contributions and allow for stepwise pharmacological dissection in patch-clamp experiments.
- [1] Derler I, Schindl R, Fritsch R, Heftberger P, Riedl MC, Begg M, House D, Romanin C. The action of selective CRAC channel blockers is affected by the Orai pore geometry. Cell Calcium. 2013 Feb;53(2):139-51. doi: 10.1016/j.ceca.2012.11.005. View Source
